
1-(2-bromoethyl)-1H-indole-2,3-dione
Overview
Description
1-(2-Bromoethyl)-1H-indole-2,3-dione is a derivative of isatin (1H-indole-2,3-dione), a privileged heterocyclic scaffold in medicinal chemistry. The compound features a 2-bromoethyl group substituted at the N1 position of the indole ring. Such properties are valuable in drug design, particularly for targeting nucleophilic residues in enzymes or DNA .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-bromoethyl)-1H-indole-2,3-dione typically involves the bromination of an indole derivative. One common method is the reaction of indole-2,3-dione with 2-bromoethanol in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature, yielding the desired product with good efficiency .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
1-(2-Bromoethyl)-1H-indole-2,3-dione undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The indole ring can undergo oxidation to form quinonoid structures or reduction to form dihydroindoles.
Electrophilic Aromatic Substitution: The indole ring can participate in electrophilic aromatic substitution reactions, such as nitration or sulfonation.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
Substitution: Formation of 1-(2-substituted-ethyl)-1H-indole-2,3-dione derivatives.
Oxidation: Formation of indole-2,3-quinones.
Reduction: Formation of 1-(2-bromoethyl)-1H-dihydroindole-2,3-dione.
Scientific Research Applications
1-(2-Bromoethyl)-1H-indole-2,3-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(2-bromoethyl)-1H-indole-2,3-dione involves its interaction with various molecular targets. The bromine atom can participate in halogen bonding, which can influence the compound’s binding affinity to biological targets. The indole ring system can interact with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structural Analogs
Alkyl-Substituted Isatin Derivatives
Alkyl substituents at the N1 position modulate lipophilicity and steric effects. Key examples include:
- 1-Butyl-1H-indole-2,3-dione (12): Synthesized in 96% yield via alkylation with 1-bromobutane. This compound demonstrated anti-neuroinflammatory activity in microglia models .
- 1-Hexyl-1H-indole-2,3-dione (2e) : A longer alkyl chain derivative with 85% yield. Increased chain length may reduce solubility but improve membrane permeability .
Comparison with 1-(2-Bromoethyl) derivative : The bromoethyl group offers a balance between lipophilicity and reactivity. Unlike inert alkyl chains, the bromine enables further functionalization (e.g., nucleophilic substitution), making it versatile for prodrug strategies.
Aromatic and Fluorinated Derivatives
Aromatic substituents influence electronic properties and target interactions:
- 1-(4-Fluorobenzyl)-1H-indole-2,3-dione : The electron-withdrawing fluorine enhances stability and enzyme-binding affinity. Such derivatives are used in hypoxic tissue tracers and antifungal agents .
- 1-(4-Chlorobenzyl)-1H-indole-2,3-dione : The chloro substituent increases molecular weight (271.7 g/mol) and may enhance cytotoxicity. This compound is associated with anticancer research .
Comparison with 1-(2-Bromoethyl) derivative : The bromoethyl group lacks aromaticity but provides a reactive site for covalent bonding. Fluorinated or chlorinated benzyl derivatives prioritize target selectivity, while bromoethyl focuses on transient reactivity.
Functionalized Derivatives (Amino, Hydroxyl)
- 1-[2-(Diethylamino)ethyl]-1H-indole-2,3-dione: The diethylamino group introduces basicity (pKa ~8–10), improving water solubility. Such derivatives are explored for central nervous system (CNS) activity .
- 1-(Hydroxymethyl)-1H-indole-2,3-dione (13) : Synthesized in 83% yield, the hydroxymethyl group allows for further esterification or oxidation. This compound is a precursor for more complex analogs like compound 14 .
Comparison with 1-(2-Bromoethyl) derivative: The bromoethyl group’s neutral polarity contrasts with amino or hydroxyl groups, favoring passive diffusion over solubility.
Thiosemicarbazone and Schiff Base Derivatives
- I-TSC (Isatin 3-thiosemicarbazone) : These derivatives exhibit metal-chelating properties and inhibit enzymes like α-glucosidase. They are studied for antidiabetic and anticancer effects .
- Fluorinated Schiff bases (e.g., 89–91) : Synthesized via condensation with thiosemicarbazides, these compounds show antiviral and antiparasitic activity .
Comparison with 1-(2-Bromoethyl) derivative : Thiosemicarbazones prioritize chelation and hydrogen bonding, while the bromoethyl derivative’s alkylation mechanism targets nucleophilic sites (e.g., cysteine residues).
Data Table: Key Structural and Functional Comparisons
Biological Activity
1-(2-bromoethyl)-1H-indole-2,3-dione is a compound that has garnered attention in medicinal chemistry due to its unique structure and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and comparisons with similar compounds.
Overview of the Compound
This compound belongs to the indole family, which is known for its diverse biological activities. The presence of a bromine atom attached to an ethyl group enhances its reactivity and biological properties compared to other halogenated indole derivatives.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of critical enzymes involved in cancer progression, such as arginase 1 and 2. This inhibition can lead to reduced tumor growth and enhanced immune response.
- Halogen Bonding : The bromine atom may participate in halogen bonding, influencing the compound's binding affinity to various biological targets.
- Electrophilic Aromatic Substitution : The indole ring can engage in electrophilic aromatic substitution reactions, which may alter its interaction with biological molecules.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. Studies have demonstrated its ability to induce apoptosis in various cancer cell lines by disrupting cell cycle progression. For instance, it has been reported to inhibit topoisomerase II activity, leading to cell cycle arrest at the G2-M phase .
Table 1: Summary of Anticancer Activity
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MGC-803 | 20 | Topoisomerase II inhibition |
HeLa | 15 | Apoptosis induction |
MCF-7 | 25 | Cell cycle arrest |
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown promising antimicrobial activity. It has been tested against various bacterial strains, demonstrating effectiveness particularly against Gram-positive bacteria like Staphylococcus aureus.
Table 2: Antimicrobial Activity Results
Bacterial Strain | Minimum Inhibitory Concentration (µg/mL) |
---|---|
Staphylococcus aureus | 30 |
Escherichia coli | >312 |
The structure-activity relationship indicates that modifications on the indole moiety significantly influence antimicrobial potency .
Case Studies and Research Findings
Several studies have focused on the synthesis and evaluation of derivatives of this compound:
- Synthesis Methodology : One common synthetic route involves reacting indole-2,3-dione with 2-bromoethanol in the presence of potassium carbonate. This method yields the desired product efficiently under optimized conditions.
- Biological Evaluation : A recent study examined various derivatives and found that structural modifications could enhance both anticancer and antimicrobial activities. For instance, compounds with additional substituents on the indole ring exhibited improved enzyme inhibition profiles .
Comparison with Similar Compounds
When compared to other halogenated indoles such as 1-(2-chloroethyl)-1H-indole-2,3-dione and 1-(2-iodoethyl)-1H-indole-2,3-dione, the brominated derivative shows distinct advantages in terms of reactivity and biological efficacy. The larger size and unique electronegativity of bromine contribute to its enhanced interactions with biological targets.
Table 3: Comparison of Halogenated Indoles
Compound | Biological Activity | Notes |
---|---|---|
This compound | High anticancer potency | Effective against multiple cancer types |
1-(2-chloroethyl)-1H-indole-2,3-dione | Moderate potency | Less reactive than brominated analogs |
1-(2-iodoethyl)-1H-indole-2,3-dione | Variable activity | Iodine's larger size affects binding |
Properties
IUPAC Name |
1-(2-bromoethyl)indole-2,3-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO2/c11-5-6-12-8-4-2-1-3-7(8)9(13)10(12)14/h1-4H,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJALPCXFOSGNST-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=O)N2CCBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90393478 | |
Record name | 1-(2-bromoethyl)-1H-indole-2,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90393478 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4290-78-2 | |
Record name | 1-(2-bromoethyl)-1H-indole-2,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90393478 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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